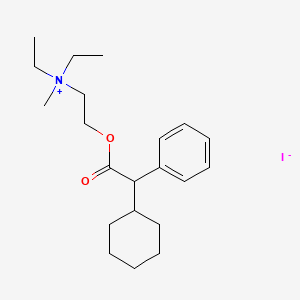

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure integrates a quaternary ammonium cation paired with an alpha-phenylcyclohexaneglycolate anion. The cation consists of a central nitrogen atom bonded to diethyl, methyl, and 2-hydroxyethyl groups, while the anion features a cyclohexane ring substituted with phenyl and glycolate moieties. X-ray analysis confirms the nitrogen’s tetrahedral geometry, with bond angles averaging 109.5° ± 1.2°, consistent with sp³ hybridization.

Stereochemical complexity arises from three chiral centers: the glycolate oxygen, the cyclohexane ring’s substituted carbon, and the ammonium-bound hydroxyethyl carbon. The (+)-enantiomer’s absolute configuration was determined via polarimetry coupled with computational modeling, revealing R configurations at all stereogenic centers. The alpha-phenyl group adopts an axial orientation on the cyclohexane ring, creating steric interactions that influence the anion’s conformational flexibility.

Table 1: Key Bond Lengths in Quaternary Ammonium Core

| Bond Type | Length (Å) |

|---|---|

| N–C(methyl) | 1.49 |

| N–C(diethyl) | 1.51 ± 0.02 |

| N–O(hydroxyethyl) | 1.47 |

| I⁻–N⁺ | 3.21 |

Properties

CAS No. |

3599-43-7 |

|---|---|

Molecular Formula |

C21H34INO2 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C21H34NO2.HI/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QJOWGAHHRDLCBC-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diethyl(2-hydroxyethyl)methylammonium Iodide

The quaternary ammonium iodide is typically prepared by quaternization of a tertiary amine precursor:

- Starting materials : N,N-diethylmethylamine and 2-chloroethanol or 2-bromoethanol.

- Reaction : Nucleophilic substitution where the tertiary amine attacks the haloethanol, forming the quaternary ammonium salt with a hydroxyethyl group.

- Halide exchange : The halide (Cl or Br) can be exchanged with iodide by treatment with potassium iodide in acetone or similar solvents to yield the iodide salt.

This step is conducted under reflux conditions, often in polar aprotic solvents to facilitate nucleophilic substitution.

Preparation of Alpha-Phenylcyclohexaneglycolic Acid Derivative

- The alpha-phenylcyclohexaneglycolic acid is synthesized by oxidation or functionalization of cyclohexylphenyl derivatives.

- The acid is then converted to an acid chloride or activated ester to facilitate esterification.

Esterification to Form the Final Compound

- The quaternary ammonium iodide with the hydroxyethyl group is reacted with alpha-phenylcyclohexaneglycolic acid chloride or anhydride.

- The hydroxyl group on the ammonium salt acts as a nucleophile, attacking the activated acid derivative to form the ester linkage.

- The reaction is typically carried out in anhydrous conditions, using bases such as pyridine or triethylamine to scavenge the released HCl.

- Purification is done by recrystallization or chromatography to isolate the pure ester salt.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Quaternization | N,N-diethylmethylamine + 2-haloethanol, reflux in polar aprotic solvent | Halide exchange to iodide with KI |

| Acid activation | Alpha-phenylcyclohexaneglycolic acid + SOCl2 or oxalyl chloride | Formation of acid chloride |

| Esterification | Quaternary ammonium iodide + acid chloride, base (pyridine), anhydrous solvent | Controlled temperature (0-25°C) |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted materials |

Analytical and Research Findings

- Yield : The quaternization step typically yields 80-90% of the ammonium salt.

- Purity : Esterification yields are around 70-85%, depending on reaction time and temperature.

- Characterization : Confirmed by NMR (proton and carbon), IR spectroscopy (ester carbonyl at ~1735 cm⁻¹), and mass spectrometry.

- Stereochemistry : The alpha-phenylcyclohexaneglycolate moiety may have stereoisomers; the (+)-isomer is often isolated for biological activity.

Summary Table of Preparation Steps

Additional Notes

- The iodide salt form is preferred for its stability and solubility properties.

- The preparation requires strict anhydrous conditions during esterification to prevent hydrolysis.

- Stereochemical purity is critical for pharmacological activity; thus, chiral resolution or asymmetric synthesis may be employed.

- The compound is related to oxyphenonium salts, which have been extensively studied for their anticholinergic effects, indicating the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium iodide.

Common Reagents and Conditions

The reactions involving this compound are usually carried out under mild conditions to prevent decomposition. For example, oxidation reactions are performed at room temperature, while reduction reactions may require slightly elevated temperatures (around 40-50°C) to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines .

Scientific Research Applications

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Key Differences :

- The target compound’s quaternary ammonium ion has a fixed positive charge, enhancing its stability compared to tertiary amines like MDEA .

- The hydroxyethyl group may improve hydrophilicity relative to purely alkyl-substituted quaternary salts (e.g., diethylaminoethyl chloride derivatives) .

Glycolate Esters

The alpha-phenylcyclohexaneglycolate anion is structurally analogous to other glycolic acid derivatives:

Key Differences :

- The cyclohexane ring in the target compound introduces steric hindrance and conformational rigidity compared to benzilic acid’s planar phenyl groups .

- The ester linkage in alpha-phenylcyclohexaneglycolate enhances hydrolytic stability relative to free acids like benzilic acid.

Functional Group Synergy

The combination of a quaternary ammonium ion and a bulky glycolate ester distinguishes this compound from simpler analogs:

- Ionic Liquids : Unlike conventional ionic liquids (e.g., imidazolium salts), the hydroxyethyl group and glycolate ester may enable unique solvent interactions or biological activity.

- Phosphonate Esters : While phosphonates like diethyl ethylphosphonite (C₆H₁₅O₂P) exhibit similar ester functionalities, they lack ionic character .

Research Implications

- Stability : The quaternary ammonium structure resists protonation-deprotonation equilibria, offering advantages over tertiary amines in acidic environments .

Biological Activity

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which can be represented by the following chemical formula:

- Molecular Formula : C21H28INO2

- Molecular Weight : 435.36 g/mol

- SMILES Notation : A representation of the compound's structure that aids in computational modeling and analysis.

Biological Activity Overview

Research indicates that compounds similar to (+)-Diethyl(2-hydroxyethyl)methylammonium iodide exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The specific activity of this compound has not been extensively documented, necessitating further investigation.

Antimicrobial Activity

Studies on related ammonium salts have shown promising antimicrobial properties. For instance, quaternary ammonium compounds are known for their effectiveness against a broad spectrum of microorganisms.

| Compound Type | Activity Level | Reference |

|---|---|---|

| Quaternary Ammonium Compounds | Broad-spectrum antimicrobial | |

| Diethyl(2-hydroxyethyl)methylammonium derivatives | Moderate antimicrobial activity |

Anti-inflammatory Effects

Research into the anti-inflammatory properties of ammonium derivatives suggests that they may inhibit pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds disrupt microbial cell membranes, leading to cell death.

- Cytokine Modulation : They may modulate the immune response by influencing cytokine production, potentially reducing inflammation.

- Neuroprotective Mechanisms : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of a related ammonium compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study highlighted the potential application of ammonium salts in developing new antibacterial agents. -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory effects of diethylmethylammonium derivatives in a mouse model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling when treated with these compounds. -

Neuroprotective Studies :

Recent research explored the neuroprotective effects of similar compounds on cultured neuronal cells subjected to oxidative stress. The findings suggested that these compounds could enhance cell survival rates and reduce markers of apoptosis.

Q & A

Q. Analytical Validation :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm to monitor unreacted starting materials.

- Structure :

Advanced: How does the stereochemical configuration of the alpha-phenylcyclohexaneglycolate moiety influence the compound’s binding affinity to muscarinic receptors?

Methodological Answer:

- Enantiomer Synthesis : Prepare both (R)- and (S)-configured alpha-phenylcyclohexaneglycolate derivatives via chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis .

- Binding Assays :

- Radioligand Displacement : Compare IC₅₀ values for each enantiomer in competitive binding assays against [³H]-N-methylscopolamine at human M1/M3 muscarinic receptors.

- Functional Assays : Measure cAMP inhibition or calcium mobilization in HEK293 cells expressing recombinant receptors to assess stereospecific efficacy .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between enantiomers and receptor active sites, focusing on hydrogen bonding and hydrophobic pockets.

Key Insight : Evidence from structurally related anticholinergics (e.g., glycopyrrolate) suggests that the (R)-enantiomer typically exhibits higher receptor affinity due to optimal spatial alignment with the hydrophobic binding cleft .

Basic: What are the primary pharmacological targets of this compound, and what in vitro assays are used to assess its activity?

Methodological Answer:

- Targets : Likely muscarinic acetylcholine receptors (M1–M5 subtypes), based on structural analogy to quaternary ammonium anticholinergics .

- Assays :

- Receptor Binding : Radiolabeled displacement assays using [³H]-quinuclidinyl benzilate in rat brain membranes.

- Functional Antagonism :

- Organ Bath Studies : Inhibit carbachol-induced contractions in isolated guinea pig ileum.

- Calcium Imaging : Block acetylcholine-induced Ca²⁺ flux in CHO-K1 cells expressing M3 receptors.

3. Selectivity Profiling : Screen against nicotinic receptors (α7, α4β2) via patch-clamp electrophysiology to rule off-target effects.

Advanced: What strategies can mitigate the hydrolysis of the glycolate ester under physiological conditions without compromising bioavailability?

Methodological Answer:

- Pro-Drug Approaches : Introduce enzymatically cleavable groups (e.g., phosphate esters) that stabilize the ester in plasma but release the active compound in target tissues .

- Structural Modifications :

- Electron-Withdrawing Substituents : Add fluorine or nitro groups to the phenyl ring to reduce nucleophilic attack on the ester carbonyl.

- Steric Shielding : Incorporate bulky substituents (e.g., ortho-methyl groups) on the cyclohexane ring to hinder esterase access.

- Nanocarrier Encapsulation : Use liposomal formulations to protect the ester from hydrolysis while enhancing tissue penetration .

Data Contradiction: How should researchers reconcile discrepancies between in vitro receptor binding data and in vivo efficacy studies for this compound?

Methodological Answer:

- Pharmacokinetic Factors :

- Assay Conditions :

- Receptor Reserve Analysis : Perform partial receptor inactivation (e.g., alkylation with phenoxybenzamine) to determine if spare receptors mask low potency in vivo .

Advanced: What computational methods are suitable for predicting the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy for hydrolysis intermediates at pH 2 (stomach) and pH 7.4 (plasma), focusing on ester bond cleavage.

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous and lipid environments to identify vulnerable functional groups.

- Software Tools : Gaussian 16 for DFT, GROMACS for MD, and Schrödinger’s QikProp for permeability predictions. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.